Murrayaquinone A
Overview
Description
Murrayaquinone A is a carbazolequinone alkaloid isolated from the root bark of Murraya euchrestifolia Hayata. This compound has been found to exhibit cardiotonic activity on heart muscle, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Murrayaquinone A can be achieved starting from commercially available 3-acylindole. The synthesis involves eight steps and includes a key palladium-catalyzed intramolecular α-C-H alkenylation of an indole derivative to construct the carbazole A ring . Another method involves the use of 2-chloroindole-3-carbaldehyde as a starting material, which undergoes a series of electrocyclic reactions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Murrayaquinone A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted carbazole compounds.
Scientific Research Applications
Murrayaquinone A has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other carbazole derivatives.
Biology: The compound exhibits cardiotonic activity, making it useful in studies related to heart muscle function.
Medicine: Its potential cardiotonic effects are being explored for therapeutic applications.
Industry: This compound and its derivatives are studied for their potential use in pharmaceuticals and other chemical industries
Mechanism of Action
The mechanism by which Murrayaquinone A exerts its cardiotonic effects involves its interaction with heart muscle cells. The compound likely targets specific molecular pathways and receptors involved in cardiac muscle contraction, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Murrayaquinone B, C, and D: These are closely related alkaloids isolated from the same plant source.
Murrayanine: Another carbazole alkaloid with similar structural features.
Furostifoline: A tetracyclic furo[3,2-a]carbazole alkaloid with similar biological activities.
Uniqueness
Murrayaquinone A is unique due to its specific cardiotonic activity, which is not as prominently observed in its similar compounds. Its distinct synthetic routes and the specific reactions it undergoes also contribute to its uniqueness .
Properties
IUPAC Name |
3-methyl-9H-carbazole-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-7-6-10(15)12-11(13(7)16)8-4-2-3-5-9(8)14-12/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTABSPWPMYLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142945 | |
Record name | Murrayaquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100108-66-5 | |
Record name | Murrayaquinone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Murrayaquinone A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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